molecular formula C11H11NO B3133556 (6-Aminonaphthalen-2-yl)methanol CAS No. 393522-70-8

(6-Aminonaphthalen-2-yl)methanol

Cat. No.: B3133556
CAS No.: 393522-70-8
M. Wt: 173.21 g/mol
InChI Key: CZPGEXFVAUMAID-UHFFFAOYSA-N
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Description

(6-Aminonaphthalen-2-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of naphthalene, featuring an amino group at the 6th position and a hydroxymethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminonaphthalen-2-yl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of naphthalene derivatives. One common method is the reduction of 6-nitronaphthalen-2-ylmethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amino compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Aminonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 6-Aminonaphthalen-2-carboxylic acid.

    Reduction: 6-Aminonaphthalen-2-ylmethane.

    Substitution: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

(6-Aminonaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a fluorescent probe for studying biological systems due to its ability to emit light upon excitation.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of (6-Aminonaphthalen-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. The amino group allows it to form hydrogen bonds and electrostatic interactions, while the hydroxymethyl group can participate in additional bonding interactions. These properties enable it to modulate biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino group at the 1st position.

    (2-Aminonaphthalen-6-yl)methanol: Similar structure but with the amino group at the 2nd position.

    (6-Aminonaphthalen-1-yl)methanol: Similar structure but with the hydroxymethyl group at the 1st position.

Uniqueness

(6-Aminonaphthalen-2-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups, which confer distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-aminonaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPGEXFVAUMAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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